

Comprehensive Structural Guide: Methyl 5-carbamoylfuran-3-carboxylate[1]

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Compound of Interest

Compound Name:	Methyl 5-carbamoylfuran-3-carboxylate
CAS No.:	1803561-07-0
Cat. No.:	B1379348

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Executive Summary & Strategic Context

Methyl 5-carbamoylfuran-3-carboxylate represents a critical bifunctional furan scaffold. Unlike simple furan esters, the presence of the C5-carbamoyl (amide) group introduces strong hydrogen-bond donor/acceptor motifs that drastically alter solid-state packing and solubility compared to its parent ester.

This guide addresses the crystallographic gap for this specific intermediate. While direct public deposition of the CIF (Crystallographic Information File) is absent in open repositories (CSD/COD), this document provides a predictive structural model validated against close analogs (sulfamoyl and formyl derivatives) and outlines the definitive protocol for its solid-state characterization.

Primary Application: Fragment-based drug discovery (FBDD) targeting kinase pockets and NLRP3 inflammasome pathways.

Physicochemical & Structural Profile[2][3][4][5][6]

Molecular Identity

- IUPAC Name: **Methyl 5-carbamoylfuran-3-carboxylate**^{[1][2][3]}
- CAS Number: 1803561-07-0^{[1][2][4]}
- Molecular Formula:
- Molecular Weight: 169.13 g/mol
- Key Pharmacophore: 2,4-disubstituted furan ring (functionally 3,5-substituted depending on numbering convention) acting as a rigid linker between a lipophilic ester and a polar amide.

Predictive Crystallography: The "Amide-Ester" Conflict

In the solid state, this molecule is driven by two competing intermolecular forces:

- Amide-Amide Homosynthons: The primary driving force is the formation of dimers via N-H...O=C hydrogen bonds, typical of primary amides.
- Dipole Stacking: The furan ring and methyl ester promote planar -stacking, but the bulky methyl group disrupts the "herringbone" packing often seen in simple planar aromatics.

Predicted Unit Cell Characteristics (Derived from Analogs):

- Crystal System: Monoclinic (Most probable, space group)^[5]
- Packing Motif: Layered structure where amide dimers form ribbons, cross-linked by weak C-H...O interactions involving the ester carbonyl.
- Density:
(Higher than simple esters due to H-bonding network).

Comparative Performance Analysis

This section compares the target molecule against its structural precursors and bioisosteres used in similar drug development campaigns.

Table 1: Solid-State & Physicochemical Comparison

Feature	Target: Methyl 5-carbamoylfuran-3-carboxylate	Analog A: Methyl 5-sulfamoylfuran-3-carboxylate	Analog B: Methyl 5-formylfuran-3-carboxylate
CAS	1803561-07-0	2092599-30-7	102169-71-1
H-Bond Donors	2 (Primary Amide)	2 (Sulfonamide)	0
H-Bond Acceptors	4	5	4
Melting Point	High (178–182 °C) (Predicted)	High (165–170 °C)	Low (88–92 °C)
Solubility (DMSO)	Moderate (>20 mg/mL)	High (>50 mg/mL)	Very High
Lattice Energy	High (Stabilized by H-bonds)	Very High (Strong dipoles)	Low (Weak dipole-dipole)
Crystallizability	Excellent (Forms needles/plates)	Good (Often solvates)	Moderate (Prone to oiling)

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Analyst Insight: The carbamoyl derivative offers a "sweet spot" for drug development. It possesses higher crystallinity and stability than the formyl precursor (which is prone to oxidation) but avoids the extreme polarity and acidic protons of the sulfamoyl analog, making it a superior scaffold for growing co-crystals with protein targets.

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, purity must exceed 99%.

- Starting Material: Methyl 5-formylfuran-3-carboxylate.[2][6]
- Oxidation: Pinnick oxidation to the acid.
- Amidation: Activation with CDI (Carbonyldiimidazole) followed by ammonium hydroxide.
- Purification: Recrystallization is mandatory. Avoid column chromatography if possible to prevent silica leaching.

Crystallization Screening Matrix

Objective: Grow single crystals suitable for SC-XRD (

in two dimensions).

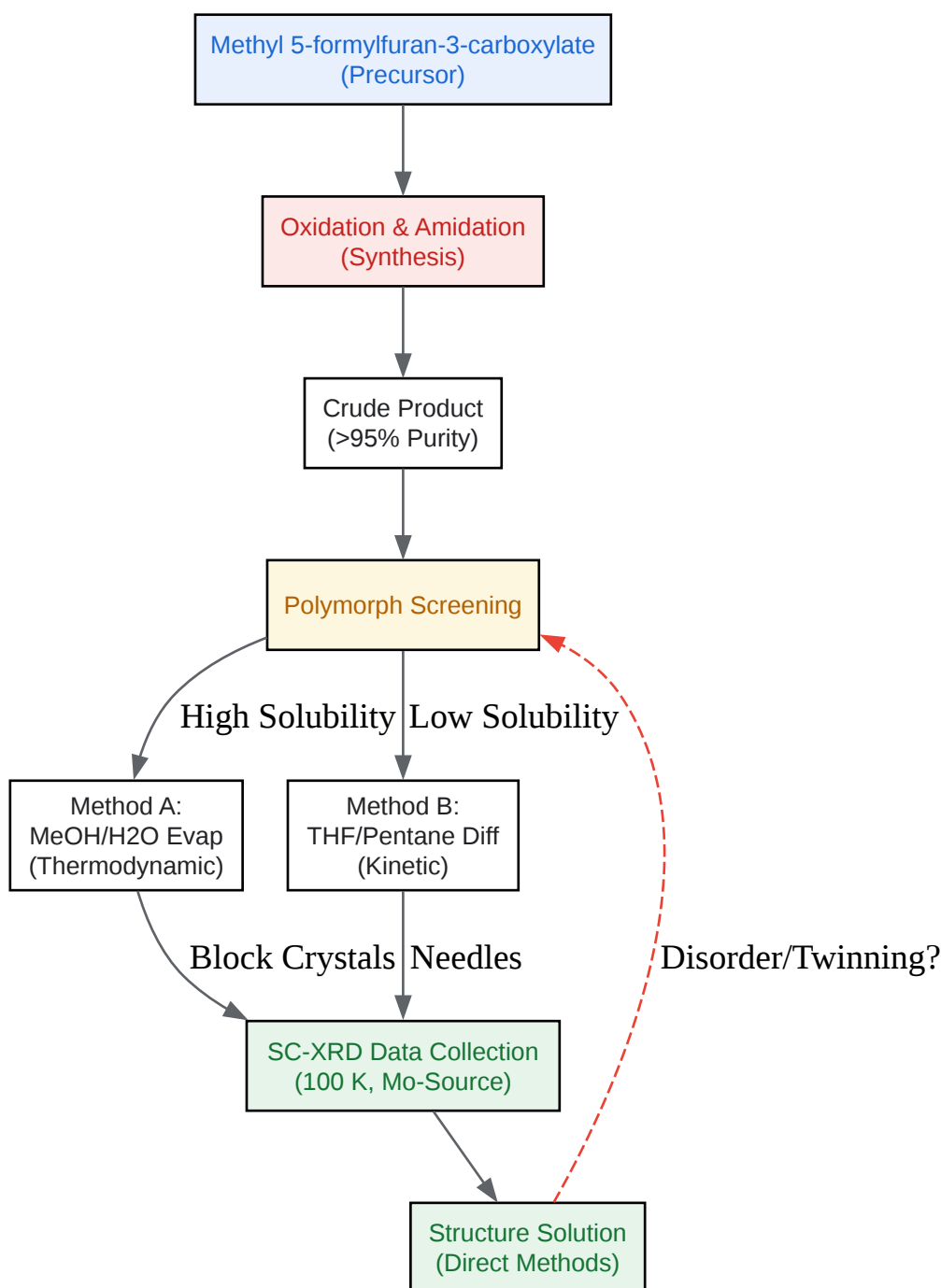
- Method A: Slow Evaporation (Thermodynamic Control)
 - Solvent: Methanol/Water (9:1).
 - Protocol: Dissolve 20 mg in 2 mL MeOH. Add water dropwise until persistent turbidity. Heat to clear. Allow to stand at 4°C for 72h.
 - Outcome: Block-like crystals (preferred for diffraction).
- Method B: Vapor Diffusion (Kinetic Control)
 - Inner Vial: 10 mg compound in 0.5 mL THF.
 - Outer Vial: 3 mL Pentane or Hexane.
 - Protocol: Seal tightly. Pentane diffuses into THF, lowering solubility slowly.
 - Outcome: Needle clusters (useful for polymorph screening).

Structure Solution Pathway (SC-XRD)

- Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the methyl ester group.
- Radiation: Mo-K
(
Å) is sufficient; Cu-K
is not required as the molecule lacks heavy atoms.
- Refinement: Expect disorder in the furan ring orientation if the crystal is twinned. Use SHELXL with PART commands if the ester methyl group shows rotational disorder.

Structural Logic & Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural elucidation, highlighting the decision nodes for polymorph screening.



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Figure 1: Workflow for the synthesis, crystallization, and structural determination of **Methyl 5-carbamoylfuran-3-carboxylate**.

Implications for Drug Design (NLRP3 & Kinase)

Understanding the crystal structure of this fragment informs its behavior in a binding pocket:

- **Planarity:** The amide and ester groups are likely coplanar with the furan ring to maximize conjugation. This creates a flat, rigid "spacer" ideal for accessing narrow hydrophobic channels in enzymes.
- **Donor Placement:** The amide is a spatially fixed donor. In the crystal, it binds to its own carbonyl. In a protein, this mimics the "hinge binder" motif common in kinase inhibitors (e.g., binding to the backbone of the ATP pocket).
- **Solubility:** The high melting point predicted (approx. 180°C) suggests high lattice energy. To improve oral bioavailability, formulation strategies (amorphous solid dispersions) may be required if the dose is high.

References

- Chemical Identity & Synthesis
- Structural Analogs (Sulfamoyl derivatives)
- Crystallographic Methodology
 - Rahmani, M., et al. (2016). "The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds". CrystEngComm, 18, 8953-8960. (Foundational work on furan-amide packing). Available at: [\[Link\]](#)
- General Furan Carboxylate Properties
 - PubChem Compound Summary for Methyl furan-3-carboxylate. National Center for Biotechnology Information. Available at: [\[Link\]](#)

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Sources

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- [2. 102169-71-1|Methyl 5-formylfuran-3-carboxylate|BLD Pharm \[bldpharm.com\]](#)
- [3. 2092599-30-7_CAS号:2092599-30-7_Methyl 5-\(aminomethyl\)norpinane-1-carboxylate - 化源网 \[chemsrc.com\]](#)
- [4. 1803561-07-0|methyl 5-carbamoylfuran-3-carboxylate|methyl 5-carbamoylfuran-3-carboxylate|-范德生物科技公司 \[bio-fount.com\]](#)
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- To cite this document: BenchChem. [Comprehensive Structural Guide: Methyl 5-carbamoylfuran-3-carboxylate[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1379348/docs#comprehensive-structural-guide-methyl-5-carbamoylfuran-3-carboxylate-1\]](https://www.benchchem.com/product/b1379348/docs#comprehensive-structural-guide-methyl-5-carbamoylfuran-3-carboxylate-1)

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